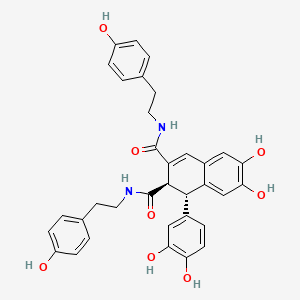

Cannabisin-B

Description

See also: Cannabis sativa subsp. indica top (part of).

Properties

IUPAC Name |

(1S,2R)-1-(3,4-dihydroxyphenyl)-6,7-dihydroxy-2-N,3-N-bis[2-(4-hydroxyphenyl)ethyl]-1,2-dihydronaphthalene-2,3-dicarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H32N2O8/c37-23-6-1-19(2-7-23)11-13-35-33(43)26-15-22-17-29(41)30(42)18-25(22)31(21-5-10-27(39)28(40)16-21)32(26)34(44)36-14-12-20-3-8-24(38)9-4-20/h1-10,15-18,31-32,37-42H,11-14H2,(H,35,43)(H,36,44)/t31-,32-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XENYXHLAFMZULS-ACHIHNKUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCNC(=O)C2C(C3=CC(=C(C=C3C=C2C(=O)NCCC4=CC=C(C=C4)O)O)O)C5=CC(=C(C=C5)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1CCNC(=O)[C@@H]2[C@H](C3=CC(=C(C=C3C=C2C(=O)NCCC4=CC=C(C=C4)O)O)O)C5=CC(=C(C=C5)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H32N2O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

596.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144506-17-2 | |

| Record name | Cannabisin-b | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144506172 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CANNABISIN-B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MBD34RU9GR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Guide: Cannabisin-B vs. Phytocannabinoids

Structural, Biosynthetic, and Pharmacological Divergence

Executive Summary

Cannabisin-B is frequently misclassified by non-specialists due to its nomenclature and source origin (Cannabis sativa L.). However, it is not a phytocannabinoid. It belongs to the lignanamide class (specifically a phenolic amide dimer), predominantly localized in the seed coat and roots of the plant, whereas phytocannabinoids (e.g., THC, CBD) are terpenophenolic compounds synthesized in the glandular trichomes of the female flowers.

This guide delineates the rigid technical distinctions between these two chemical families, focusing on their divergent biosynthetic origins, pharmacological targets, and isolation protocols. It is designed for researchers aiming to exploit the non-psychoactive, cytotoxic, and neuroprotective potential of hemp seed metabolites.

Part 1: Chemical Architecture & Classification

The fundamental distinction lies in the skeletal structure. Phytocannabinoids are meroterpenoids (part terpenoid, part phenol), while Cannabisin-B is a polyphenolic amide formed by the oxidative coupling of hydroxycinnamic acid amides (HCAAs).

Table 1: Structural & Physicochemical Comparison

| Feature | Cannabisin-B | Phytocannabinoids (e.g., CBD, THC) |

| Chemical Class | Lignanamide (Flavonolignanamide) | Terpenophenolic (Meroterpenoid) |

| Core Skeleton | Dimeric Phenylpropanoid Amide | Tricyclic (THC) or Bicyclic (CBD) Resorcinol |

| Precursors | Feruloyltyramine / p-Coumaroyltyramine | Olivetolic Acid + Geranyl Pyrophosphate (GPP) |

| Nitrogen Content | Contains Nitrogen (Amide bonds) | Nitrogen-free (except minor alkaloids) |

| Primary Localization | Seeds (Hull/Cotyledon), Roots | Female Flowers (Glandular Trichomes) |

| Solubility Profile | Polar organic solvents (MeOH, EtOH) | Non-polar/Lipophilic (Hexane, scCO2) |

Visualization: Taxonomic & Structural Classification

The following diagram illustrates the divergent chemical taxonomy of Cannabis sativa secondary metabolites.

Figure 1: Chemotaxonomic divergence of Cannabis sativa metabolites. Note the distinct localization and chemical classes.

Part 2: Biosynthetic Divergence[2]

Understanding the biosynthesis is critical for genetic engineering and metabolic profiling.[1][2] The pathways are mutually exclusive in terms of enzymatic machinery and subcellular localization.

1. Phytocannabinoid Pathway (The "Flower" Pathway)

-

Origin: Convergence of the Polyketide pathway (Olivetolic acid) and Plastidial MEP pathway (Geranyl Pyrophosphate).

-

Key Enzyme: PT1/PT4 (Prenyltransferase) catalyzes the alkylation of Olivetolic acid to form CBGA.

-

Cyclization: Oxidative cyclization by FAD-dependent synthases (THCAS, CBDAS).[3]

2. Cannabisin-B Pathway (The "Seed/Root" Pathway)

-

Origin: Shikimate pathway derivatives.

-

Precursor Synthesis: Phenylalanine

Cinnamic Acid -

Amide Formation: Conjugation of Feruloyl-CoA with Tyramine (via Tyramine Hydroxycinnamoyl Transferase - THT) to form Feruloyltyramine .

-

Lignanamide Formation: Oxidative coupling of two Feruloyltyramine units (likely mediated by peroxidases or laccases) creates the benzodioxane core characteristic of Cannabisin-B.

Figure 2: Biosynthetic bifurcation showing the distinct precursors for Cannabisin-B (Phenylpropanoid) vs. Phytocannabinoids (Polyketide/Terpenoid).

Part 3: Pharmacological Profiling & Mechanism of Action

Cannabisin-B does not bind to CB1/CB2 receptors with high affinity. Its therapeutic value lies in cytotoxicity and enzyme inhibition .

1. Cytotoxicity & Antiproliferative Activity[4][5][6][7]

-

Mechanism: Cannabisin-B induces cell cycle arrest at the S-phase (synthesis phase) and triggers autophagic cell death.

-

Targets: High potency observed against HepG2 (hepatocarcinoma) and U87 (glioblastoma) cell lines.

-

Comparison: Unlike THC (which may induce apoptosis via ceramide accumulation), Cannabisin-B acts via mitochondrial membrane potential modulation and oxidative stress induction (ROS generation).

2. Neuroprotection (AChE Inhibition)

-

Mechanism: Cannabisin-B acts as a potent inhibitor of Acetylcholinesterase (AChE), preventing the breakdown of acetylcholine.

-

Relevance: Potential therapeutic candidate for Alzheimer’s disease, distinct from the anti-inflammatory neuroprotection offered by CBD.

Table 2: Pharmacological Target Comparison

| Target/Assay | Cannabisin-B Response | Phytocannabinoid (CBD/THC) Response |

| CB1/CB2 Receptors | Negligible Affinity | Partial Agonist (THC) / Allosteric Modulator (CBD) |

| Acetylcholinesterase | High Inhibition (IC50 ~20-40 µM) | Weak/No Inhibition |

| Antioxidant (DPPH) | Potent (Superior to CBD) | Moderate |

| Cell Cycle Arrest | S-Phase Block | G0/G1 or G2/M Block (Compound dependent) |

| Primary Indication | Antiproliferative, Nootropic | Analgesic, Anxiolytic, Anticonvulsant |

Part 4: Experimental Protocols

Protocol A: Isolation of Cannabisin-B from Cannabis sativa Seeds

Note: This protocol targets polar amides, distinct from the non-polar extraction used for cannabinoids.

Reagents:

-

Hemp seed meal (defatted)

-

Ethanol (95% and 70%)

-

Ethyl Acetate (EtOAc), n-Butanol (n-BuOH)

-

Sephadex LH-20 resin

-

HPLC-grade Methanol/Water

Step-by-Step Workflow:

-

Defatting:

-

Crush Cannabis sativa seeds.

-

Extract with n-hexane (3x) to remove lipids (fatty acids, sterols).

-

Discard hexane fraction (or save for oil analysis). Retain the solid residue (marc).

-

-

Extraction:

-

Extract the defatted marc with 70% Ethanol under reflux (2h x 3).

-

Combine filtrates and evaporate ethanol under reduced pressure to yield crude extract.

-

-

Partitioning:

-

Suspend crude extract in water.

-

Partition sequentially with Ethyl Acetate and n-Butanol .

-

Target Fraction: The EtOAc and n-BuOH fractions contain the highest concentration of lignanamides.

-

-

Chromatographic Purification (Critical Step):

-

Column: Sephadex LH-20.

-

Eluent: Methanol:Water gradient (30:70

100:0). -

Detection: Monitor fractions via TLC (UV 254nm). Lignanamides absorb strongly in UV due to phenolic rings.

-

-

Final Purification (RP-HPLC):

-

Isolate Cannabisin-B peak using C18 semi-prep column.

-

Mobile Phase: Acetonitrile/Water (0.1% Formic Acid). Cannabisin-B typically elutes earlier than non-polar cannabinoids.

-

Protocol B: Analytical Identification (LC-MS/MS)

Researchers must distinguish Cannabisin-B from flavonoids and cannabinoids.

-

Ionization: ESI- (Negative Mode) is preferred for phenolic amides.

-

Precursor Ion: Look for

at m/z ~595-597 (depending on specific derivative and hydration). -

Fragmentation Pattern:

-

Cleavage of the amide bond yields characteristic ferulic acid/tyramine fragments.

-

Cannabinoids will show characteristic fragmentation of the terpenoid moiety (m/z 221, 179) which is absent in Cannabisin-B spectra.

-

Figure 3: Isolation workflow for Cannabisin-B. Note the defatting step to remove lipids, contrasting with cannabinoid extraction where lipids/resins are the target.

References

-

Yan, X., et al. (2015). Characterization of Lignanamides from Hemp (Cannabis sativa L.) Seed and Their Antioxidant and Acetylcholinesterase Inhibitory Activities.[8] Journal of Agricultural and Food Chemistry.

-

Moccia, S., et al. (2020). Hempseed Lignanamides Rich-Fraction: Chemical Investigation and Cytotoxicity towards U-87 Glioblastoma Cells. Molecules.

-

Gülck, T., & Møller, B. L. (2020). Phytocannabinoids: Origins and Biosynthesis. Trends in Plant Science.

-

Appendino, G., et al. (2011). Cannabinoids: Occurrence and Medicinal Chemistry. Current Medicinal Chemistry.

-

Rodriguez-Leyva, D., & Pierce, G. N. (2010). The cardiac and hemostatic effects of dietary hempseed. Nutrition & Metabolism.

Sources

- 1. researchgate.net [researchgate.net]

- 2. The biosynthesis of the cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | Cytotoxicity of natural and synthetic cannabinoids and their synergistic antiproliferative effects with cisplatin in human ovarian cancer cells [frontiersin.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Cannabis Biomolecule Effects on Cancer Cells and Cancer Stem Cells: Cytotoxic, Anti-Proliferative, and Anti-Migratory Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Technical Guide: Cannabisin B Antioxidant & Cytoprotective Mechanism

The following technical guide details the antioxidant and cytoprotective mechanisms of Cannabisin B , a bioactive lignanamide isolated from the seed coats of Cannabis sativa (hemp seed).

Target Audience: Researchers, Drug Development Scientists, and Phytochemists. Subject: Molecular mechanism of action, structure-activity relationships (SAR), and experimental protocols for Cannabisin B.

Executive Summary

Cannabisin B is not a cannabinoid; it is a lignanamide (a phenolic amide) found predominantly in the seed hulls of Cannabis sativa. Unlike CBD or THC, which act primarily through cannabinoid receptors (CB1/CB2), Cannabisin B exerts its biological effects through direct radical scavenging and the modulation of intracellular signaling pathways, specifically the AKT/mTOR pathway to induce autophagy.

This guide delineates the dual-action mechanism of Cannabisin B:

-

Chemical Antioxidant Activity: Direct neutralization of free radicals via phenolic hydroxyl groups.

-

Molecular Signaling: Induction of autophagic cell death in neoplastic cells (e.g., HepG2) via the inhibition of the AKT/mTOR axis, providing a distinct cytoprotective and potential chemopreventive profile.

Chemical Basis of Activity

Structure-Activity Relationship (SAR): Cannabisin B is formed through the oxidative coupling (polymerization) of N-trans-caffeoyltyramine . Its structure features multiple phenolic hydroxyl (-OH) groups and amide bonds .

-

Phenolic Hydroxyls: These are the primary sites for antioxidant activity. They donate hydrogen atoms to unstable free radicals (e.g., DPPH•, ABTS•+), stabilizing them via resonance delocalization across the aromatic rings.

-

Amide Linkage: Increases stability and lipophilicity compared to simple phenolic acids, enhancing cellular bioavailability.

Mechanism of Radical Scavenging

The resulting phenoxy radical is stabilized by the conjugatedMechanistic Pathways: The Core

While many hemp compounds activate Nrf2, Cannabisin B is distinctively characterized by its ability to modulate cell survival and death pathways, specifically inducing autophagy in metabolically active cells (e.g., HepG2 hepatoblastoma cells).

Primary Pathway: AKT/mTOR Inhibition & Autophagy Induction

Research indicates that Cannabisin B acts as an inhibitor of the PI3K/AKT/mTOR signaling cascade. This pathway is a master regulator of cell metabolism, growth, and survival.

-

Inhibition of AKT Phosphorylation: Cannabisin B suppresses the phosphorylation of AKT (Protein Kinase B), preventing its activation.

-

Downregulation of mTOR: Reduced AKT activity leads to the inhibition of the mechanistic Target of Rapamycin (mTOR).

-

Autophagy Activation: mTOR inhibition relieves the suppression of the ULK1 complex, initiating autophagosome formation.

-

Cell Cycle Arrest: The compound induces arrest at the S-phase , preventing the proliferation of damaged or neoplastic cells.

Pathway Visualization (AKT/mTOR Axis)

Caption: Cannabisin B inhibits the PI3K/AKT/mTOR axis, relieving inhibition on ULK1 and triggering autophagic cell death and S-phase arrest.[1]

Experimental Protocols

To validate the activity of Cannabisin B, the following protocols are recommended. These are designed to be self-validating with appropriate positive controls.

Protocol A: Isolation from Hemp Seed Hull

Rationale: Cannabisin B is most abundant in the seed coat (hull), not the inner kernel.

-

Extraction:

-

Macerate air-dried hemp seed hulls (1 kg) in 95% Ethanol (5 L) for 48 hours at room temperature.

-

Filter and concentrate the filtrate under reduced pressure to obtain the crude extract.

-

-

Partitioning:

-

Suspend crude extract in water.

-

Partition sequentially with Petroleum Ether (to remove lipids) and then Ethyl Acetate (EtOAc) .

-

Collect the EtOAc fraction (rich in lignanamides).

-

-

Purification (Chromatography):

-

Load EtOAc fraction onto a Silica Gel 60 column.

-

Elute with a gradient of CHCl3:MeOH (from 20:1 to 5:1).

-

Monitor fractions via TLC. Cannabisin B typically elutes in mid-polarity fractions.

-

Final Polish: Purify active fractions using Sephadex LH-20 (eluent: MeOH) or semi-preparative HPLC (C18 column, MeOH/Water gradient).

-

Protocol B: Assessing Autophagy Induction (Western Blot)

Rationale: Detecting the conversion of LC3-I to LC3-II is the gold standard for autophagy.

-

Cell Culture: Culture HepG2 cells in DMEM + 10% FBS.

-

Treatment: Treat cells with Cannabisin B (10, 20, 40 μM) for 24 hours.

-

Positive Control: Rapamycin (mTOR inhibitor).

-

Negative Control: DMSO (Vehicle).

-

-

Lysis: Lyse cells in RIPA buffer containing protease/phosphatase inhibitors.

-

Immunoblotting:

-

Target 1: LC3B (Look for increased LC3-II band at ~14-16 kDa).

-

Target 2: p-AKT (Ser473) and p-mTOR (Look for decreased band intensity).

-

Loading Control: GAPDH or

-actin.

-

Data Summary: Quantitative Benchmarks

The following values serve as reference benchmarks for validating experimental results.

| Assay Type | Parameter | Reference Value (Approx.) | Significance |

| DPPH Scavenging | IC50 | ~20 - 40 μg/mL | Moderate-High antioxidant activity; comparable to BHT. |

| ABTS Scavenging | IC50 | ~10 - 30 μg/mL | Strong radical scavenging capacity. |

| Cytotoxicity (HepG2) | IC50 | ~20 - 50 μM | Effective antiproliferative concentration. |

| Cell Cycle | S-Phase | Increase > 20% | Indicates blockage of DNA synthesis/replication. |

References

-

Chen, T., et al. (2013). "Cannabisin B induces autophagic cell death by inhibiting the AKT/mTOR pathway and S phase cell cycle arrest in HepG2 cells."[1][2] Food and Chemical Toxicology.

-

Yan, X., et al. (2015). "Characterization of Lignanamides from Hemp (Cannabis sativa L.) Seed and Their Antioxidant and Acetylcholinesterase Inhibitory Activities." Journal of Agricultural and Food Chemistry.

-

Flores-Sanchez, I. J., & Verpoorte, R. (2008). "Secondary metabolism in cannabis." Phytochemistry Reviews.

-

Mkpenie, V., et al. (2022). "Lignanamides: sources, biosynthesis and potential health benefits."[3][4] RSC Advances.

Sources

The Anti-Neoplastic Potential of Cannabisin-B in Hepatocellular Carcinoma: A Technical Guide to its Biological Activity in HepG2 Cells

Introduction

Hepatocellular carcinoma (HCC) remains a significant global health challenge with limited therapeutic options. The exploration of novel anti-cancer agents with improved efficacy and reduced toxicity is a paramount goal in oncological research. Natural products, with their vast structural diversity, have historically been a rich source of new therapeutic leads. Cannabisin-B, a lignanamide isolated from the hull of hemp seeds (Cannabis sativa L.), has emerged as a promising candidate with demonstrated anti-proliferative effects.[1] This in-depth technical guide provides a comprehensive overview of the biological activity of Cannabisin-B in the context of the human hepatoblastoma cell line, HepG2, a widely utilized in vitro model for HCC. We will delve into the molecular mechanisms underpinning its anti-cancer properties, focusing on its impact on cell viability, cell cycle progression, and the induction of autophagic cell death. Furthermore, this guide will furnish researchers, scientists, and drug development professionals with detailed, field-proven protocols to investigate these phenomena, ensuring scientific integrity and reproducibility.

The Biological Impact of Cannabisin-B on HepG2 Cells: A Mechanistic Overview

Recent studies have elucidated the significant anti-proliferative activity of Cannabisin-B against HepG2 cells.[1][2] The primary mode of action appears to be the induction of autophagic cell death, a distinct process from classical apoptosis.[1][2] This is a critical distinction, as understanding the specific cell death pathway engaged by a potential therapeutic agent is fundamental to its development and application.

Inhibition of Cell Proliferation and Viability

Cannabisin-B has been shown to significantly inhibit the proliferation of HepG2 cells in a dose-dependent manner.[1][2] At higher concentrations, it leads to a marked decrease in cell viability.[1][2] Interestingly, at low concentrations, a transient increase in cell viability has been observed, the significance of which warrants further investigation.[1][2] The anti-proliferative effect is closely linked to the compound's ability to interfere with the cell cycle.

Induction of S-Phase Cell Cycle Arrest

A key aspect of Cannabisin-B's anti-cancer activity is its ability to induce S-phase cell cycle arrest in HepG2 cells.[1][2] This dose-dependent effect prevents cancer cells from replicating their DNA, thereby halting their proliferation. The arrest in the S-phase suggests that Cannabisin-B may interfere with the molecular machinery responsible for DNA synthesis.

Autophagic Cell Death: The Primary Mechanism of Action

The Central Role of the AKT/mTOR Signaling Pathway

The molecular mechanism underlying Cannabisin-B-induced autophagy and cell cycle arrest lies in its ability to inhibit the AKT/mTOR signaling pathway.[1][2] The PI3K/AKT/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. By blocking the activation of AKT and its downstream target, the mammalian target of rapamycin (mTOR), Cannabisin-B effectively shuts down a key pro-survival pathway in HepG2 cells, thereby triggering autophagic cell death.[1][2]

Signaling Pathway of Cannabisin-B in HepG2 Cells

Caption: Cannabisin-B inhibits the AKT/mTOR pathway, leading to autophagy and S-phase arrest.

Experimental Protocols for Assessing Cannabisin-B Activity

To enable researchers to validate and expand upon these findings, this section provides detailed, step-by-step protocols for key in vitro assays.

HepG2 Cell Culture and Maintenance

Rationale: Consistent and proper cell culture techniques are fundamental to obtaining reliable and reproducible experimental results. The following protocol outlines the standard procedure for maintaining the HepG2 cell line.

Protocol:

-

Media Preparation: Culture HepG2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[3]

-

Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.[3][4]

-

Sub-culturing:

-

Grow cells in T-75 flasks until they reach 70-80% confluency.[3]

-

Aspirate the culture medium and wash the cell monolayer once with sterile Phosphate-Buffered Saline (PBS).[3]

-

Add 3 mL of a suitable dissociation reagent (e.g., TrypLE™) and incubate for 3-5 minutes at 37°C, or until cells detach.[3]

-

Neutralize the dissociation reagent with 7 mL of complete growth medium and gently pipette to create a single-cell suspension.[3]

-

Perform a cell split as needed (typically 1:4 to 1:6).[3]

-

Change the medium twice a week.[3]

-

Cell Viability Assessment: The MTT Assay

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

-

Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[5]

-

Compound Treatment: Treat the cells with varying concentrations of Cannabisin-B (and a vehicle control) for the desired duration (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well to achieve a final concentration of 0.45 mg/mL.[6]

-

Incubation: Incubate the plate for 1 to 4 hours at 37°C.[6]

-

Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.[6]

-

Absorbance Measurement: Mix thoroughly and record the absorbance at 570 nm using a microplate reader.[6] Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

MTT Assay Workflow

Caption: A streamlined workflow for assessing cell viability using the MTT assay.

Analysis of Cell Death: Annexin V/PI Staining by Flow Cytometry

Rationale: While Cannabisin-B primarily induces autophagy, it is crucial to distinguish this from apoptosis and necrosis. Annexin V/Propidium Iodide (PI) staining allows for this differentiation. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

Protocol:

-

Cell Treatment and Harvesting: Treat HepG2 cells with Cannabisin-B as desired. Harvest the cells by trypsinization and collect both the adherent and floating cell populations.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1-5 x 10^6 cells/mL.[7]

-

Staining:

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[8]

Protein Expression Analysis: Western Blotting

Rationale: Western blotting is a key technique to investigate the changes in protein expression levels within the AKT/mTOR pathway and other relevant signaling cascades.

Protocol:

-

Cell Lysis: After treatment with Cannabisin-B, wash HepG2 cells with cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[9]

-

Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., Bradford or BCA assay).[9]

-

SDS-PAGE: Separate equal amounts of protein (e.g., 50 µg) on an SDS-polyacrylamide gel.[9]

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[9]

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature or overnight at 4°C.[9][10]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-AKT, total AKT, phospho-mTOR, total mTOR, and a loading control like GAPDH) overnight at 4°C.[9]

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Gene Expression Analysis: Quantitative Real-Time PCR (qPCR)

Rationale: qPCR allows for the quantification of mRNA levels of genes involved in the cell cycle, autophagy, and other relevant pathways, providing insights into the transcriptional regulation induced by Cannabisin-B.

Protocol:

-

RNA Extraction: Following treatment, extract total RNA from HepG2 cells using a suitable kit (e.g., TRIzol or a column-based method).[11][12]

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.[11]

-

qPCR Reaction:

-

Thermal Cycling: Perform the qPCR reaction using a real-time PCR system with cycling conditions such as: 95°C for 5-8 minutes, followed by 40 cycles of 95°C for 10 seconds and 60°C for 30-60 seconds.[11][13]

-

Data Analysis: Analyze the data using the 2^-ΔΔCt method, normalizing the expression of the target genes to a stable reference gene (e.g., TBP or TUBB2a for HepG2 cells).[11][13]

Data Presentation and Interpretation

For clarity and ease of comparison, all quantitative data should be summarized in tables.

Table 1: Effect of Cannabisin-B on HepG2 Cell Viability (MTT Assay)

| Cannabisin-B Concentration (µM) | % Cell Viability (24h) | % Cell Viability (48h) | % Cell Viability (72h) |

| 0 (Vehicle Control) | 100 ± SD | 100 ± SD | 100 ± SD |

| X | Mean ± SD | Mean ± SD | Mean ± SD |

| Y | Mean ± SD | Mean ± SD | Mean ± SD |

| Z | Mean ± SD | Mean ± SD | Mean ± SD |

Data should be presented as mean ± standard deviation (SD) from at least three independent experiments.

Table 2: Cell Cycle Distribution of HepG2 Cells Treated with Cannabisin-B

| Cannabisin-B Concentration (µM) | % G0/G1 Phase | % S Phase | % G2/M Phase |

| 0 (Vehicle Control) | Mean ± SD | Mean ± SD | Mean ± SD |

| X | Mean ± SD | Mean ± SD | Mean ± SD |

| Y | Mean ± SD | Mean ± SD | Mean ± SD |

| Z | Mean ± SD | Mean ± SD | Mean ± SD |

Data should be presented as mean ± standard deviation (SD) from at least three independent experiments.

Conclusion and Future Directions

Cannabisin-B demonstrates considerable anti-proliferative activity in HepG2 cells, primarily through the induction of autophagic cell death and S-phase cell cycle arrest, mediated by the inhibition of the AKT/mTOR signaling pathway.[1][2] These findings position Cannabisin-B as a promising chemopreventive or therapeutic agent for hepatocellular carcinoma.[1][2]

Future research should focus on:

-

Elucidating the upstream molecular targets of Cannabisin-B.

-

Investigating the interplay between autophagy and other cell death pathways in response to Cannabisin-B treatment.

-

Evaluating the in vivo efficacy of Cannabisin-B in animal models of HCC.

-

Exploring potential synergistic effects of Cannabisin-B with existing chemotherapeutic agents.

This technical guide provides a solid foundation for researchers to explore the anti-cancer potential of Cannabisin-B, with the ultimate goal of translating these preclinical findings into novel therapeutic strategies for hepatocellular carcinoma.

References

Sources

- 1. researchgate.net [researchgate.net]

- 2. Cannabisin B induces autophagic cell death by inhibiting the AKT/mTOR pathway and S phase cell cycle arrest in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. encodeproject.org [encodeproject.org]

- 4. editxor.com [editxor.com]

- 5. ijrr.com [ijrr.com]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]

- 8. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 9. Proteomic profiling of human HepG2 cells treated with hesperidin using antibody array - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Western blot protocol | Abcam [abcam.com]

- 11. bio-protocol.org [bio-protocol.org]

- 12. scienceopen.com [scienceopen.com]

- 13. Selection of Suitable Reference Genes for qPCR Gene Expression Analysis of HepG2 and L02 in Four Different Liver Cell Injured Models - PMC [pmc.ncbi.nlm.nih.gov]

Beyond Hemp: A Technical Guide to Cannabisin-B Analogs from Alternative Natural Sources

For Researchers, Scientists, and Drug Development Professionals

Introduction: Expanding the Horizon for Cannabisin-Related Lignanamides

While Cannabisin-B, a lignanamide with noteworthy biological activities, was first identified in Cannabis sativa, the quest for novel therapeutic agents necessitates a broader exploration of the plant kingdom. This guide provides an in-depth technical overview of natural sources beyond hemp that produce structurally related lignanamides. Contrary to a narrow focus on Cannabisin-B, which current scientific literature indicates is unique to Cannabis sativa, this document illuminates the promising potential of alternative species as sources for analogous compounds.

This guide will focus on two primary, non-hemp sources of Cannabisin-B-like lignanamides: the bark of the kenaf plant (Hibiscus cannabinus) and the aerial parts of Corydalis saxicola. We will delve into the biosynthesis of these compounds, provide detailed methodologies for their extraction and characterization, and present a comparative analysis of their chemical structures.

Chapter 1: Unveiling Cannabisin-B Analogs in the Plant Kingdom

Lignanamides are a class of plant secondary metabolites formed through the oxidative coupling of hydroxycinnamic acid amides. While the term "Cannabisin" is directly associated with compounds isolated from Cannabis, research has revealed the existence of structurally similar molecules in other plant families.

Hibiscus cannabinus (Kenaf): A Source of Grossamide K and Erythro-Cannabisin H

The bark of the kenaf plant, a fiber crop of the Malvaceae family, has been identified as a source of two acyclic phenylpropane lignanamides that share structural similarities with Cannabisin-B: grossamide K and erythro-cannabisin H .[1][2][3][4] These findings open up a new avenue for the investigation of these compounds without the legal and regulatory complexities associated with Cannabis.

Corydalis saxicola: A Reservoir of Cannabisin D, E, F, and Grossamide

The Papaveraceae family, particularly the genus Corydalis, is known for its rich diversity of alkaloids. Notably, Corydalis saxicola, a medicinal plant used in traditional Chinese medicine, has been found to produce several lignanamides, including cannabisin D, cannabisin E, cannabisin F, and grossamide .[5] The presence of these known cannabisins in a non-hemp species is a significant discovery for researchers seeking alternative sources for these bioactive molecules.

Chapter 2: The Biosynthetic Blueprint: From Phenylpropanoids to Lignanamides

The biosynthesis of lignanamides originates from the phenylpropanoid pathway, a central route in the production of a vast array of plant secondary metabolites.[6][7] This pathway converts the amino acid phenylalanine into various phenolic compounds.

The general biosynthetic pathway leading to lignanamides can be summarized as follows:

-

Phenylalanine to Cinnamic Acid: The pathway is initiated by the enzyme phenylalanine ammonia-lyase (PAL), which deaminates phenylalanine to form cinnamic acid.[8]

-

Hydroxylation and Methylation: Cinnamic acid undergoes a series of hydroxylation and methylation reactions to produce various hydroxycinnamic acids, such as p-coumaric acid, caffeic acid, and ferulic acid.

-

Formation of Hydroxycinnamoyl-CoA Esters: These hydroxycinnamic acids are then activated to their corresponding Coenzyme A (CoA) esters by the enzyme 4-coumarate-CoA ligase (4CL).

-

Amide Formation: The hydroxycinnamoyl-CoA esters are subsequently condensed with an amine, typically tyramine or other related amines, to form hydroxycinnamic acid amides (HCAAs).

-

Oxidative Coupling: The final step involves the oxidative coupling of two HCAA monomers, catalyzed by peroxidase and laccase enzymes, to form the dimeric lignanamide structure. The specific stereochemistry and linkage of the final product are thought to be controlled by dirigent proteins.

While this represents the general pathway, the specific enzymes and regulatory networks in Hibiscus cannabinus and Corydalis saxicola leading to the formation of their unique lignanamide profiles are still under active investigation.

Chapter 3: From Plant Material to Purified Compound: A Methodological Guide

The successful isolation and characterization of Cannabisin-B analogs from alternative sources hinge on robust and optimized experimental protocols. This chapter provides a detailed, step-by-step guide for the extraction, purification, and analysis of these compounds.

Extraction of Lignanamides from Hibiscus cannabinus Bark

This protocol is adapted from the established methodology for the isolation of grossamide K and erythro-cannabisin H.[9]

Step-by-Step Protocol:

-

Plant Material Preparation:

-

Obtain fresh bark from Hibiscus cannabinus plants.

-

Air-dry the bark until brittle and then grind it into a fine powder using a mill.

-

-

Successive Solvent Extraction:

-

Step 2.1: Defatting: Macerate the powdered bark with light petroleum (petroleum ether) at room temperature for 24 hours to remove lipids and other nonpolar compounds. Filter and discard the solvent. Repeat this step twice.

-

Step 2.2: Lignanamide Extraction: Macerate the defatted plant material with acetone at room temperature for 24 hours. Filter and collect the acetone extract. Repeat this extraction three times.

-

Step 2.3: Solvent Evaporation: Combine the acetone extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude acetone extract.

-

-

Solvent Partitioning:

-

Suspend the crude acetone extract in a mixture of methanol and water (9:1 v/v).

-

Perform liquid-liquid partitioning successively with n-hexane, chloroform, and ethyl acetate.

-

Collect each fraction and evaporate the solvents to yield the respective crude fractions. Lignanamides are expected to be enriched in the more polar fractions (chloroform and ethyl acetate).

-

Isolation and Purification by Chromatographic Techniques

The crude fractions obtained from solvent partitioning require further purification to isolate the target lignanamides.

Step-by-Step Protocol:

-

Column Chromatography (CC):

-

Pack a glass column with silica gel 60 (70-230 mesh) as the stationary phase.

-

Dissolve the crude ethyl acetate or chloroform fraction in a minimal amount of the initial mobile phase.

-

Load the sample onto the column and elute with a gradient of increasing polarity, for example, starting with a mixture of n-hexane and ethyl acetate and gradually increasing the proportion of ethyl acetate.

-

Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

-

-

Preparative Thin Layer Chromatography (pTLC):

-

For fractions showing the presence of the target compounds but still containing impurities, perform pTLC on silica gel plates.

-

Apply the sample as a band and develop the plate with an appropriate solvent system (e.g., chloroform:methanol mixtures).

-

Visualize the bands under UV light and scrape the bands corresponding to the target compounds.

-

Elute the compounds from the silica gel with a polar solvent like methanol or acetone.

-

Structural Elucidation and Characterization

The definitive identification of the isolated compounds requires a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1H NMR: Provides information on the number and chemical environment of protons.

-

13C NMR: Provides information on the carbon skeleton.

-

2D NMR (COSY, HSQC, HMBC): Essential for establishing the connectivity of atoms within the molecule and for the complete structural assignment of complex molecules like lignanamides.[9]

-

-

Mass Spectrometry (MS):

-

High-Resolution Mass Spectrometry (HRMS): Used to determine the exact mass and elemental composition of the isolated compounds.

-

Tandem Mass Spectrometry (MS/MS): Provides fragmentation patterns that aid in structural elucidation.

-

-

Infrared (IR) Spectroscopy: Used to identify the functional groups present in the molecule, such as hydroxyl (-OH), amide (-NH-C=O), and aromatic rings.

Chapter 4: A Comparative Look at Cannabisin-B and its Analogs

While sharing the basic lignanamide scaffold, Cannabisin-B and its analogs from Hibiscus and Corydalis exhibit structural variations that can influence their biological activity.

| Compound | Source | Key Structural Features |

| Cannabisin-B | Cannabis sativa | Arylnaphthalene lignanamide |

| Grossamide K | Hibiscus cannabinus | Acyclic phenylpropane lignanamide |

| Erythro-Cannabisin H | Hibiscus cannabinus | Acyclic phenylpropane lignanamide |

| Cannabisin D | Corydalis saxicola | Arylnaphthalene lignanamide |

| Cannabisin E | Corydalis saxicola | Benzofuran lignanamide |

| Cannabisin F | Corydalis saxicola | Benzofuran lignanamide |

| Grossamide | Corydalis saxicola | Acyclic phenylpropane lignanamide |

Structural Comparison:

Cannabisin-B and Cannabisin-D are arylnaphthalene lignanamides, characterized by a more rigid, fused ring system. In contrast, grossamide K and erythro-cannabisin H are acyclic, providing greater conformational flexibility. Cannabisin E and F possess a benzofuran core. These structural differences are significant as they can lead to variations in receptor binding affinity and pharmacological effects.

Conclusion and Future Directions

The discovery of Cannabisin-B analogs in plants such as Hibiscus cannabinus and Corydalis saxicola significantly broadens the natural source base for this class of compounds. This guide provides a foundational framework for researchers to explore these non-hemp sources. Future research should focus on:

-

Elucidating the specific biosynthetic pathways in these alternative species to enable metabolic engineering and synthetic biology approaches for enhanced production.

-

Optimizing extraction and purification protocols to improve the yield and purity of the target lignanamides.

-

Conducting comprehensive pharmacological studies to evaluate the therapeutic potential of these Cannabisin-B analogs and compare their efficacy and safety profiles with those of compounds derived from Cannabis.

By venturing beyond traditional sources, the scientific community can unlock the full potential of this promising class of natural products for the development of novel therapeutics.

References

- Seca, A. M. L., Silva, A. M. S., Silvestre, A. J. D., Cavaleiro, J. A. S., Domingues, F. M. J., & Neto, C. P. (2001). Lignanamides and other phenolic constituents from the bark of kenaf (Hibiscus cannabinus). Phytochemistry, 58(8), 1219–1223.

-

ScienceDirect. (n.d.). Lignanamides and other phenolic constituents from the bark of kenaf (Hibiscus cannabinus). Retrieved from [Link]

-

Elsevier. (n.d.). Lignanamides and other phenolic constituents from the bark of kenaf (Hibiscus cannabinus). Retrieved from [Link]

-

ScienceDirect. (n.d.). Lignanamides and other phenolic constituents from the bark of kenaf (Hibiscus cannabinus). Retrieved from [Link]

-

ResearchGate. (n.d.). Chemical Structures of Typical Lignans. Retrieved from [Link]

-

Elsevier. (n.d.). Lignanamides and other phenolic constituents from the bark of kenaf (Hibiscus cannabinus). Retrieved from [Link]

-

ResearchGate. (n.d.). Lignanamides and other phenolic constituents from the bark of kenaf (Hibiscus cannabinus). Retrieved from [Link]

-

ResearchGate. (n.d.). Effective DNA Extraction Protocol for Kenaf. Retrieved from [Link]

-

JoVE. (n.d.). Quantitative 31P NMR Analysis of Lignins and Tannins. Retrieved from [Link]

-

PubMed. (2015). Characterization of Lignanamides from Hemp (Cannabis sativa L.) Seed and Their Antioxidant and Acetylcholinesterase Inhibitory Activities. Retrieved from [Link]

-

PubMed. (2016). Antitumor Lignanamides From the Aerial Parts of Corydalis Saxicola. Retrieved from [Link]

-

SpringerLink. (n.d.). Molecular docking study of lignanamides from Cannabis sativa against P-glycoprotein. Retrieved from [Link]

-

MDPI. (2023). Phytocannabinoids and Male Fertility: Implications of Cannabis sativa and the Endocannabinoid System in Reproductive Regulation. Retrieved from [Link]

-

ResearchGate. (n.d.). Lignanamides: sources, biosynthesis and potential health benefits – a minireview. Retrieved from [Link]

-

PubMed. (2021). Quantitative 31P NMR Analysis of Lignins and Tannins. Retrieved from [Link]

-

ResearchGate. (n.d.). Lignanamides and other phenolic constituents from the bark of kenaf (Hibiscus cannabinus). Retrieved from [Link]

-

PubMed Central. (n.d.). Accumulation of Kaempferitrin and Expression of Phenyl-Propanoid Biosynthetic Genes in Kenaf (Hibiscus cannabinus). Retrieved from [Link]

-

PubMed. (n.d.). Anti-tumour clerodane-type diterpenes from Mitrephora thorelii. Retrieved from [Link]

-

MDPI. (2023). Corydalis saxicola Bunting: A Review of Its Traditional Uses, Phytochemistry, Pharmacology, and Clinical Applications. Retrieved from [Link]

-

PubMed. (2013). Early phenylpropanoid biosynthetic steps in Cannabis sativa: link between genes and metabolites. Retrieved from [Link]

-

ResearchGate. (n.d.). Profiling of Bioactive Compounds and Bioactivity of the Kenaf (Hibiscus Cannabinus L.) Leaf Extract. Retrieved from [Link]

-

PubMed Central. (n.d.). Essences in Metabolic Engineering of Lignan Biosynthesis. Retrieved from [Link]

-

Frontiers. (n.d.). Phenylpropanoids metabolism: recent insight into stress tolerance and plant development cues. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Two new isoquinolines from Corydalis saxicola. Retrieved from [Link]

-

PubMed Central. (n.d.). Solanum nigrum Linn.: An Insight into Current Research on Traditional Uses, Phytochemistry, and Pharmacology. Retrieved from [Link]

-

PubMed. (n.d.). Anti-inflammatory lignanamides and monoindoles from Alocasia macrorrhiza. Retrieved from [Link]

-

ResearchGate. (n.d.). Phytochemical analysis and anti-inflammatory effect of kenaf and roselle seeds. Retrieved from [Link]

-

PubMed. (n.d.). Anti-neuroinflammatory effects of grossamide from hemp seed via suppression of TLR-4-mediated NF-κB signaling pathways in lipopolysaccharide-stimulated BV2 microglia cells. Retrieved from [Link]

-

PubMed Central. (n.d.). The Involvement of microRNAs in Plant Lignan Biosynthesis—Current View. Retrieved from [Link]

-

PubMed. (n.d.). Alkaloids from Corydalis saxicola and their antiproliferative activity against cancer cells. Retrieved from [Link]

-

KEGG. (n.d.). Phenylpropanoid biosynthesis. Retrieved from [Link]

-

PubMed. (n.d.). DNA topoisomerase I inhibitory alkaloids from Corydalis saxicola. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Response of Phenylpropanoid Pathway and the Role of Polyphenols in Plants under Abiotic Stress. Retrieved from [Link]

-

PubMed Central. (n.d.). Wound Healing Potential of Formulated Extract from Hibiscus Sabdariffa Calyx. Retrieved from [Link]

-

PubMed. (n.d.). DNA topoisomerase I inhibitory alkaloids from Corydalis saxicola. Retrieved from [Link]

-

PubMed Central. (n.d.). Aqueous Extract from Hibiscus sabdariffa Linnaeus Ameliorate Diabetic Nephropathy via Regulating Oxidative Status and Akt/Bad/14-3-3γ in an Experimental Animal Model. Retrieved from [Link]

-

PubMed. (n.d.). Bioactive Isoquinoline Alkaloids From Corydalis Saxicola. Retrieved from [Link]

Sources

- 1. CICECO Publication » Lignanamides and other phenolic constituents from the bark of kenaf (Hibiscus cannabinus) [ciceco.ua.pt]

- 2. NMR Spectroscopy Applied to the Metabolic Analysis of Natural Extracts of Cannabis sativa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. (PDF) Structural Characterization of the Bark and Core Lignins from Kenaf ( Hibiscus cannabinus ) [academia.edu]

- 4. mdpi.com [mdpi.com]

- 5. Hempseed Lignanamides Rich-Fraction: Chemical Investigation and Cytotoxicity towards U-87 Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Lignanamides and other phenolic constituents from the bark of kenaf (Hibiscus cannabinus) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Note: High-Purity Isolation of Cannabisin-B from Cannabis sativa Seed Meal

[1]

Executive Summary

This application note details a robust protocol for the isolation of Cannabisin B , a bioactive lignanamide, from Cannabis sativa (hemp) seeds. Unlike cannabinoid extractions that target the flower using high-strength ethanol or hydrocarbons, lignanamides are polar phenolic amides concentrated in the seed.

The protocol utilizes 75% Ethanol as the critical solvent. This specific polarity index is engineered to maximize the solubility of the amide-linked phenolic moieties while minimizing the co-extraction of highly non-polar lipids (which are removed in a pre-step) and highly polar polysaccharides (which require pure water). The workflow proceeds from defatting to hydro-alcoholic extraction, liquid-liquid fractionation, and final purification via Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[1]

Chemical Basis of Extraction

Why 75% Ethanol?

Cannabisin B (

-

100% Ethanol/Hexane: Too non-polar; favors triglycerides and sterols.

-

100% Water: Too polar; extracts excessive mucilage, proteins, and sugars which foul chromatography columns.

-

75% Ethanol: Provides the optimal dielectric constant (

) to solvate the lignanamide structure, effectively disrupting the hydrogen bonding within the plant matrix without dissolving the bulk seed proteins.

Process Workflow

The following diagram illustrates the critical path from raw seed to purified isolate.

Figure 1: Step-by-step isolation workflow for Cannabisin B, highlighting the critical 75% Ethanol extraction and Ethyl Acetate enrichment phases.[1][2]

Detailed Experimental Protocol

Phase A: Material Preparation & Defatting

Objective: Remove bulk lipids (hemp oil) that interfere with reverse-phase chromatography.[1]

-

Grinding: Pulverize air-dried hemp seeds to a coarse powder (approx. 40 mesh).

-

Defatting:

-

Suspend powder in Petroleum Ether (60-90°C) or n-Hexane at a ratio of 1:10 (w/v).

-

Stir at room temperature for 2 hours.

-

Filter and discard the liquid (oil) phase.

-

Critical: Allow the solid residue (marc) to dry completely in a fume hood to remove all traces of non-polar solvent.

-

Phase B: The 75% Ethanol Extraction

Objective: Extract phenolics and lignanamides.

-

Solvent Preparation: Mix 750 mL absolute ethanol with 250 mL deionized water.

-

Percolation/Maceration:

-

Soak the defatted seed meal in 75% Ethanol (Ratio 1:10 w/v).

-

Duration: Macerate for 72 hours (3 days) at room temperature.

-

Repetition: Filter the extract and repeat the process 2 more times with fresh solvent to ensure exhaustive extraction.

-

-

Concentration:

-

Combine all ethanolic filtrates.[1]

-

Evaporate the ethanol under reduced pressure (Rotary Evaporator) at <50°C.

-

Endpoint: Stop when the volume is reduced significantly and the solution becomes an aqueous suspension (ethanol removed).

-

Phase C: Fractionation (Enrichment)

Objective: Separate Cannabisin B from other polar impurities using polarity-based partitioning.[1]

-

Suspend the aqueous concentrate in a separatory funnel.

-

Wash 1 (Non-polar): Extract with Petroleum Ether (3x) to remove any residual fats missed in Phase A. Discard organic layer.[1]

-

Target Extraction (Medium Polar): Extract the aqueous phase with Ethyl Acetate (EtOAc) (3x).[1]

-

Action: Collect the EtOAc layer. This fraction contains the highest concentration of Cannabisin B.

-

-

Wash 2 (High Polar): The remaining aqueous phase can be extracted with n-Butanol to remove highly polar glycosides (optional, depending on purity needs).[1]

-

Drying: Evaporate the combined EtOAc fraction to dryness to obtain the "Crude Lignanamide Extract."

Phase D: Chromatographic Purification

Objective: Isolate Cannabisin B from the crude mixture.

-

Column Chromatography (Open Column):

-

Semi-Preparative HPLC (Final Polish):

-

Column: C18 ODS (e.g., YMC-Pack ODS-A, 5

m, 10 x 250 mm).[1] -

Mobile Phase: Methanol : Water (50 : 50 v/v).[1]

-

Flow Rate: 2-3 mL/min (adjusted for column diameter).

-

Detection: UV at 280 nm or 320 nm.[1]

-

Collection: Collect the peak corresponding to Cannabisin B (Reference

approx. 15-20 min depending on flow/column).

-

Analytical Validation (QC)

To validate the identity and purity of the isolated compound, use the following HPLC-DAD parameters.

Table 1: Analytical HPLC Conditions

| Parameter | Specification |

| Instrument | HPLC with Diode Array Detector (DAD) |

| Column | C18 Reverse Phase (4.6 x 250 mm, 5 |

| Mobile Phase | Methanol : Water (50 :[1] 50) Isocratic |

| Flow Rate | 1.0 mL/min |

| Temperature | 25°C |

| Wavelength | 220 nm, 280 nm, 320 nm (Max absorption) |

| Retention Time | ~15.0 min (System dependent) |

| Purity Goal | > 95% (Area Normalization) |

Identification Criteria:

References

-

Yan, J., et al. (2015). Characterization of Lignanamides from Hemp (Cannabis sativa L.) Seed and Their Antioxidant and Acetylcholinesterase Inhibitory Activities. Journal of Agricultural and Food Chemistry. (Describes the foundational 75% EtOH extraction and EtOAc partitioning protocol). [1]

-

Saggiorato, A.G., et al. (2021). Different Cannabis sativa Extraction Methods Result in Different Biological Activities. Plants (Basel). (Discusses solvent polarity choices including ethanol for phenolic/lignanamide recovery).

-

Mansouri, F., et al. (2022).[3] Bioactive compounds from hemp (Cannabis sativa L.) seeds: optimization of phenolic antioxidant extraction. RSC Advances. (Validates hydro-alcoholic mixtures for lignanamide optimization).

-

PubChem. Cannabisin B - Compound Summary. National Library of Medicine. (Chemical structure and physical property verification).

Sources

- 1. Cannabisin-B | C34H32N2O8 | CID 71448963 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. future4200.com [future4200.com]

- 3. Bioactive compounds from hemp (Cannabis sativa L.) seeds: optimization of phenolic antioxidant extraction using simplex lattice mixture design and HPLC-DAD/ESI-MS2 analysis - RSC Advances (RSC Publishing) [pubs.rsc.org]

Cannabisin-B precursor ion [M+H]+ m/z 597.2

Application Note: High-Sensitivity Quantitation of Cannabisin B in Cannabis sativa Seed Matrices via LC-ESI-MS/MS

Abstract & Scientific Rationale

Cannabisin B is a bioactive lignanamide (grossamide-type) found predominantly in the seed hulls of Cannabis sativa L. Unlike the lipophilic phytocannabinoids (e.g., THC, CBD), Cannabisin B is a polyphenolic amine with significant antioxidant and potential cytotoxic properties.

This protocol addresses the specific challenge of ionizing and fragmenting the [M+H]+ precursor ion at m/z 597.2 .[1] While cannabinoids ionize well in both polarities, lignanamides require optimized acidic conditions in positive electrospray ionization (ESI+) to stabilize the protonated molecule.[1] This guide provides a self-validating workflow to transition from raw material to validated MRM (Multiple Reaction Monitoring) quantitation.

Analyte "Cheat Sheet"

| Property | Specification |

| Analyte | Cannabisin B |

| Chemical Class | Lignanamide (Phenolic Amide) |

| CAS Number | 144506-17-2 |

| Formula | C34H32N2O8 |

| Monoisotopic Mass | 596.2159 Da |

| Target Precursor [M+H]+ | 597.2 m/z |

| Polarity | ESI Positive (+) |

| Solubility | Methanol, Ethanol, DMSO (Poor solubility in pure water or hexane) |

Method Development Logic

Chromatographic Separation (The "Why")

Cannabisin B is isomeric with other lignanamides (e.g., Cannabisin A, C, D).[1] Reliance solely on MS/MS transitions is risky due to shared fragmentation pathways (loss of feruloyl moieties).[1]

-

Column Choice: A C18 column with high surface coverage is required to retain the polar amide groups while separating isomers based on steric hindrance.[1]

-

Mobile Phase: Acidified water/acetonitrile is critical.[1] The formic acid (0.1%) ensures the nitrogen atoms in the amide backbone are protonated, maximizing the [M+H]+ signal.[1]

Mass Spectrometry Strategy

The precursor m/z 597.2 is a stable protonated molecule.[1] Fragmentation typically involves the cleavage of the amide bond or the central cyclobutane ring.[1]

-

Primary Transition (Quantifier): Cleavage of the feruloyl group or amide bond.[1]

-

Secondary Transition (Qualifier): Loss of water or ammonia from the phenolic/amide groups.[1]

Experimental Protocol: Sample Preparation

Objective: Extract Cannabisin B from hemp seeds while minimizing lipid co-extraction (which suppresses ionization).[1]

Workflow Diagram (Graphviz):

Caption: Step-by-step Solid-Liquid Extraction (SLE) workflow optimized for polar lignanamides.

Step-by-Step Protocol:

-

Milling: Pulverize 1.0 g of hemp seeds into a fine powder. Note: Cryogenic milling is preferred to prevent thermal degradation.

-

Defatting (Critical): Wash the powder with 5 mL of Hexane. Vortex for 1 min, centrifuge, and discard the supernatant .

-

Extraction: Add 10 mL of 70% Ethanol (v/v in water) to the pellet.

-

Agitation: Sonicate for 30 minutes at room temperature (< 40°C).

-

Clarification: Centrifuge at 10,000 x g for 10 minutes.

-

Filtration: Filter supernatant through a 0.22 µm PTFE syringe filter into an amber LC vial.

LC-MS/MS Acquisition Parameters

Instrument: Triple Quadrupole MS (e.g., Agilent 6400 series, Sciex QTRAP, or equivalent).[1]

Chromatographic Conditions

| Parameter | Setting |

| Column | C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.8 µm) |

| Column Temp | 40°C |

| Flow Rate | 0.3 mL/min |

| Injection Vol | 2.0 µL |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

Gradient Profile:

-

0.0 min: 10% B[1]

-

1.0 min: 10% B[1]

-

8.0 min: 90% B[1]

-

9.0 min: 90% B[1]

-

9.1 min: 10% B (Re-equilibration)

MS Source Parameters (ESI+)

-

Gas Temp: 350°C

-

Gas Flow: 10 L/min

-

Nebulizer: 40 psi[1]

-

Capillary Voltage: 4000 V

-

Delta EMV: +200 V (Enhances sensitivity for high mass ions)

MRM Transitions (Self-Validating Optimization)

Note: The transitions below are predicted based on lignanamide fragmentation logic. You must perform a Product Ion Scan on your specific instrument to fine-tune Collision Energy (CE).

| Type | Precursor (m/z) | Product (m/z) | Dwell (ms) | CE (V) | Fragment Logic |

| Quantifier | 597.2 | 418.2 | 50 | 20-30 | Loss of feruloyl moiety (C10H9O3) |

| Qualifier 1 | 597.2 | 473.2 | 50 | 15-25 | Cleavage of amide/ether linkage |

| Qualifier 2 | 597.2 | 299.1 | 50 | 35-45 | Monomer formation (Grossamide cleavage) |

Validation Step: Run a "Product Ion Scan" with Precursor 597.2 and a CE ramp (10V to 60V).[1] Select the two most abundant ions.[1] If 418.2 is not dominant on your system, switch to the most intense fragment found.[1]

Data Analysis & Quality Control

Logic Flow for Identification (Graphviz):

Caption: Decision tree for confirming analyte identity using retention time and ion ratios.

Calibration Standards:

-

Prepare a stock solution of Cannabisin B (1 mg/mL) in Methanol.

-

Dilute serially to create a curve: 1, 5, 10, 50, 100, 500, 1000 ng/mL.

-

Acceptance Criteria:

; Accuracy ±15% for all points.

References

-

U.S. National Library of Medicine (PubChem). (2023).[1] Cannabisin B Compound Summary. Retrieved from [Link]

-

Yan, X., et al. (2006).[1] "Simultaneous determination of cannabisin A, B, C and D in Cannabis sativa by HPLC." Chromatographia, 63, 309–312.[1] (Validates chromatographic separation of isomers).

-

Bajpai, V., et al. (2018).[1] "Liquid Chromatography-Quadrupole-Time-of-Flight-Mass Spectrometry Based Chemical Profiling of Hemp (Cannabis sativa) Seeds." Journal of AOAC International. (Provides grounding for ESI+ fragmentation of lignanamides).[1]

Sources

Troubleshooting & Optimization

Navigating the Challenges of Cannabisin-B Solubility in Cell Culture Media: A Technical Support Guide

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Cannabisin-B. This guide is designed to provide in-depth, field-proven insights into overcoming the primary hurdle in pre-clinical research with this promising lignanamide: its poor aqueous solubility. As a lipophilic compound, ensuring its bioavailability in in vitro cell culture systems is paramount for obtaining accurate and reproducible experimental results. This resource offers a combination of theoretical understanding, practical troubleshooting, and step-by-step protocols to empower your research.

Understanding the Core Challenge: The Hydrophobic Nature of Cannabisin-B

Cannabisin-B, a lignanamide found in Cannabis sativa, possesses a molecular structure that renders it hydrophobic, or "water-fearing."[1] This inherent property means it does not readily dissolve in aqueous environments like cell culture media, which are primarily water-based. When introduced directly or without a suitable carrier, Cannabisin-B will precipitate out of solution, leading to a host of experimental problems including:

-

Inaccurate Dosing: The actual concentration of the compound reaching the cells is unknown and inconsistent.

-

Poor Bioavailability: The compound is not available to interact with cellular targets.

-

Cellular Stress and Toxicity: Precipitated compound can cause physical stress to cells, leading to artifacts.

-

Lack of Reproducibility: Inconsistent solubility leads to variable results between experiments.

This guide will explore two primary, validated methods for enhancing the solubility of Cannabisin-B for in vitro studies: the use of an organic solvent, Dimethyl Sulfoxide (DMSO), and encapsulation with cyclodextrins.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and issues that researchers encounter when working with Cannabisin-B and other hydrophobic compounds in cell culture.

Q1: My Cannabisin-B, dissolved in DMSO, precipitates immediately when I add it to my cell culture medium. What's happening and how can I fix it?

A1: This is a common phenomenon known as "solvent-shifting" precipitation. When a highly concentrated stock of a hydrophobic compound in a water-miscible organic solvent like DMSO is rapidly diluted into an aqueous solution, the compound is "shocked" out of solution as the solvent environment abruptly changes from organic to aqueous.

Troubleshooting Steps:

-

Reduce the Stock Concentration: A very high concentration in your DMSO stock can exacerbate precipitation upon dilution. Try preparing a lower concentration stock solution.[2]

-

Perform Serial Dilutions: Instead of a single large dilution, perform a stepwise serial dilution of your DMSO stock in your cell culture medium. This gradual change in the solvent environment can help keep the compound in solution.[3]

-

Warm the Medium: Gently warming the cell culture medium to 37°C before adding the Cannabisin-B solution can increase its solubility.[2]

-

Increase the Final DMSO Concentration (with caution): While aiming for the lowest possible final DMSO concentration, a slight increase (e.g., from 0.1% to 0.5%) might be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration to account for any solvent effects.[2]

-

Leverage Serum: If your experimental design allows, utilize medium containing fetal bovine serum (FBS) or other serum. Serum proteins, such as albumin, can bind to hydrophobic compounds and aid in their solubilization.[2]

Q2: What is the maximum concentration of DMSO that is safe for my cells?

A2: The cytotoxicity of DMSO is cell-line dependent. However, a general rule of thumb is to keep the final concentration of DMSO in your cell culture medium at or below 0.5% (v/v) .[3] Most cell lines can tolerate this concentration without significant toxic effects. For sensitive or primary cell lines, it is advisable to keep the final DMSO concentration at 0.1% or lower . It is crucial to perform a dose-response experiment to determine the specific tolerance of your cell line to DMSO.

| Final DMSO Concentration | General Recommendation |

| ≤ 0.1% | Considered safe for most cell lines, including sensitive and primary cells. |

| 0.1% - 0.5% | Generally acceptable for many robust cell lines. A vehicle control is essential. |

| > 0.5% | Increased risk of cytotoxicity and off-target effects. Should be avoided if possible. |

Q3: I'm concerned about the long-term stability of my Cannabisin-B stock solution in DMSO. How should I store it?

A3: Cannabinoids can be unstable in DMSO over long periods, even at low temperatures. To ensure the integrity of your stock solution:

-

Store at -20°C or -80°C: For long-term storage, keep your DMSO stock solutions in a freezer.

-

Aliquot: Prepare small, single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce water into the DMSO.

-

Use Anhydrous DMSO: DMSO is hygroscopic and will readily absorb water from the atmosphere. Use high-quality, anhydrous DMSO to prepare your stock solutions.

-

Protect from Light: Store aliquots in amber vials or wrap them in foil to protect the compound from light-induced degradation.

Q4: What are cyclodextrins and how can they improve the solubility of Cannabisin-B?

A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. This unique structure allows them to encapsulate hydrophobic molecules, like Cannabisin-B, forming an "inclusion complex."[4] This complex effectively shields the hydrophobic drug from the aqueous environment, significantly increasing its solubility.

Diagram: Mechanism of Cyclodextrin Encapsulation

Caption: Encapsulation of hydrophobic Cannabisin-B by a cyclodextrin to form a water-soluble inclusion complex.

Q5: Are cyclodextrins toxic to cells?

A5: The cytotoxicity of cyclodextrins varies depending on the type and concentration. Generally, hydroxypropyl-β-cyclodextrin (HP-β-CD) is considered to have a good safety profile and is widely used in pharmaceutical formulations.[5][6] Methylated cyclodextrins can exhibit higher cytotoxicity.[7] As with DMSO, it is essential to determine the tolerance of your specific cell line to the chosen cyclodextrin by performing a dose-response experiment. For many cell lines, HP-β-CD shows no cytotoxic effects at concentrations up to 5 mM.[5][6]

Experimental Protocols

Here you will find detailed, step-by-step protocols for preparing and applying Cannabisin-B solutions for your cell culture experiments.

Protocol 1: Preparation of a Cannabisin-B Stock Solution in DMSO

This protocol outlines the standard method for preparing a concentrated stock solution of Cannabisin-B using DMSO.

Materials:

-

Cannabisin-B (powder)

-

Anhydrous Dimethyl Sulfoxide (DMSO), sterile

-

Sterile, amber microcentrifuge tubes or glass vials

-

Calibrated analytical balance

-

Vortex mixer

-

Sterile serological pipettes and pipette tips

Procedure:

-

Calculate the required mass of Cannabisin-B: Based on its molecular weight (596.6 g/mol ) and your desired stock concentration (e.g., 10 mM), calculate the mass of Cannabisin-B needed.[1]

-

Formula: Mass (g) = Desired Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

-

-

Weigh the Cannabisin-B: Accurately weigh the calculated mass of Cannabisin-B in a sterile microcentrifuge tube.

-

Add DMSO: Add the calculated volume of sterile, anhydrous DMSO to the tube containing the Cannabisin-B powder.

-

Dissolve the Compound: Vortex the solution thoroughly until the Cannabisin-B is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.[8]

-

Sterile Filtration (Optional but Recommended): For critical applications, filter the stock solution through a 0.22 µm sterile syringe filter compatible with DMSO.

-

Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes. Store at -20°C or -80°C.

Diagram: Workflow for Preparing and Applying DMSO Stock Solution

Caption: Step-by-step workflow for preparing and using a Cannabisin-B DMSO stock solution in cell culture.

Protocol 2: Preparation of a Cannabisin-B/Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Inclusion Complex

This protocol describes the co-precipitation method for forming a water-soluble inclusion complex of Cannabisin-B with HP-β-CD.

Materials:

-

Cannabisin-B (powder)

-

Hydroxypropyl-β-cyclodextrin (HP-β-CD)

-

Ethanol (100%), sterile

-

Sterile, deionized water

-

Magnetic stirrer and stir bar

-

0.22 µm sterile syringe filter

-

Sterile glass beaker and vials

Procedure:

-

Prepare the HP-β-CD Solution: In a sterile glass beaker, dissolve the HP-β-CD in sterile, deionized water to your desired concentration (e.g., 10% w/v). Use a magnetic stirrer to ensure complete dissolution.

-

Prepare the Cannabisin-B Solution: In a separate sterile tube, dissolve the Cannabisin-B in a minimal amount of 100% ethanol. The goal is to create a concentrated solution.

-

Form the Inclusion Complex: While vigorously stirring the HP-β-CD solution, slowly add the ethanolic solution of Cannabisin-B dropwise.[9]

-

Stir and Equilibrate: Cover the beaker and allow the mixture to stir at room temperature for 24-48 hours. This allows for the formation of the inclusion complex.

-

Sterile Filtration: Filter the solution through a 0.22 µm sterile syringe filter to remove any non-encapsulated Cannabisin-B precipitate and to ensure sterility.

-

Determine Concentration (Optional but Recommended): If possible, determine the final concentration of Cannabisin-B in the aqueous solution using a suitable analytical method (e.g., HPLC).

-

Store: Store the aqueous Cannabisin-B/HP-β-CD solution at 4°C for short-term use or aliquot and store at -20°C for long-term storage.

References

Sources

- 1. Cannabisin-B | C34H32N2O8 | CID 71448963 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. reddit.com [reddit.com]

- 3. medchemexpress.cn [medchemexpress.cn]

- 4. cannabissciencetech.com [cannabissciencetech.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Cellular Effects of Cyclodextrins: Studies on HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. emulatebio.com [emulatebio.com]

- 9. Investigation of Cannabinoid Acid/Cyclodextrin Inclusion Complex for Improving Physicochemical and Biological Performance - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: A Researcher's Guide to Preventing Oxidation of Phenolic Lignanamides

Welcome to the technical support center for researchers, scientists, and drug development professionals working with phenolic lignanamides. These valuable natural compounds, known for their potent antioxidant, anti-inflammatory, and neuroprotective properties, present a significant experimental challenge: oxidative instability.[1][2][3][4][5] This guide provides in-depth, field-proven insights and troubleshooting protocols to help you maintain the integrity and bioactivity of your samples.

Section 1: The "Why": Understanding the Mechanisms of Oxidation

A foundational understanding of why phenolic lignanamides degrade is the first step toward preventing it. This section addresses the core chemical principles governing their instability.

Q1: What makes phenolic lignanamides so susceptible to oxidation?

A: The susceptibility of phenolic lignanamides to oxidation is rooted in their very structure, specifically the phenolic hydroxyl (-OH) groups attached to their aromatic rings. These groups are excellent hydrogen donors. The process is initiated when this hydrogen atom is abstracted by an oxidant (like molecular oxygen, metal ions, or enzymatic action), leaving behind an unpaired electron on the oxygen atom. This creates a highly reactive phenoxyl radical.[6] This radical is stabilized by resonance, delocalizing the unpaired electron across the aromatic ring, which, while stabilizing the radical, also primes it for further reactions that lead to degradation. Lignanamides are, in essence, victims of their own potent antioxidant nature.[1][3][7]

Q2: What are the primary pathways of oxidation I should be aware of?

A: Oxidation can proceed through two main pathways: non-enzymatic (autoxidation) and enzymatic.

-

Non-Enzymatic Autoxidation: This is a spontaneous reaction with atmospheric oxygen. It is significantly accelerated by factors such as elevated pH, exposure to light (photo-oxidation), high temperatures, and the presence of transition metal ions (e.g., Fe³⁺, Cu²⁺) which can catalytically cycle to generate reactive oxygen species.[8][9] A high pH deprotonates the phenolic hydroxyl group to form a phenoxide ion, which is even more easily oxidized than the neutral phenol.[10][11][12]

-

Enzymatic Oxidation: During extraction from plant sources, endogenous enzymes can be a major cause of degradation.[13] The primary culprits are polyphenol oxidases (PPOs), laccases, and peroxidases.[6][13][14] These enzymes rapidly convert phenols into highly reactive quinones, which then undergo further reactions to form brown-colored polymers, leading to sample discoloration and loss of bioactivity.[6][13]

Below is a diagram illustrating the general oxidative pathway.

Caption: General pathway of phenolic lignanamide oxidation.

Section 2: Proactive Prevention: Best Practices for Handling and Storage

Preventing oxidation is far more effective than trying to remediate a degraded sample. Adhering to strict handling and storage protocols is critical for experimental success.

Q3: What are the ideal storage conditions for pure lignanamide compounds and extracts?

A: The key principle is to minimize exposure to all pro-oxidant factors. Storage at 4°C significantly preserves phenolic content and antioxidant activity compared to room temperature.[15] For long-term storage, -20°C or -80°C is highly recommended.

Summary of Recommended Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | -20°C to -80°C (long-term) ; 4°C (short-term) | Slows down reaction kinetics of oxidation.[15] |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces oxygen, a primary reactant in autoxidation. |

| Light | Amber vials or wrap in aluminum foil | Prevents photo-oxidation.[9] |

| Form | Dry, solid powder (if possible) | Reduces mobility of reactants compared to solutions. |

| pH (Solutions) | Slightly acidic (pH 4-6) | Maintains the protonated state of the phenol, which is less prone to oxidation.[10][12] |

| Additives | Consider chelators (e.g., EDTA) or antioxidants | Sequesters catalytic metal ions or provides a sacrificial oxidant. |

Q4: How should I choose and prepare solvents for my experiments?

A: Solvent choice and preparation are critical. For extraction, aqueous mixtures of ethanol or methanol (typically 70-100%) are effective for a range of lignanamide polarities.[16]

Crucially, all solvents used for preparing solutions should be deoxygenated. Dissolved oxygen is a hidden but potent threat. This can be achieved by:

-

Sparging: Bubble an inert gas (argon or nitrogen) through the solvent for 15-30 minutes.

-

Freeze-Pump-Thaw: For the highest level of oxygen removal, freeze the solvent, apply a vacuum to remove gas from the headspace, and then thaw. Repeat this cycle three times.

Always use high-purity (e.g., HPLC grade) solvents to minimize contaminants, especially trace metals.

Q5: Which additives can I use to stabilize my lignanamide solutions?

A: Incorporating stabilizers can provide an additional layer of protection.